molecular formula C11H10N2O2S B14516711 Benzoic acid, 4-[(2-thiazolylamino)methyl]- CAS No. 62642-70-0

Benzoic acid, 4-[(2-thiazolylamino)methyl]-

Cat. No.: B14516711
CAS No.: 62642-70-0
M. Wt: 234.28 g/mol
InChI Key: AWPRGNTWDABJDJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-thiazolylamino)methyl]- is a compound that features a benzoic acid moiety substituted with a thiazolylamino group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-thiazolylamino)methyl]- typically involves the reaction of benzoic acid derivatives with thiazole-containing compounds. One common method is the condensation of 4-formylbenzoic acid with 2-aminothiazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-thiazolylamino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazole rings .

Scientific Research Applications

Benzoic acid, 4-[(2-thiazolylamino)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-thiazolylamino)methyl]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(2-thiazolylamino)methyl]- is unique due to the presence of both benzoic acid and thiazole moieties, which confer a combination of properties from both classes. This dual functionality enhances its potential for diverse applications in various fields .

Properties

CAS No.

62642-70-0

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-[(1,3-thiazol-2-ylamino)methyl]benzoic acid

InChI

InChI=1S/C11H10N2O2S/c14-10(15)9-3-1-8(2-4-9)7-13-11-12-5-6-16-11/h1-6H,7H2,(H,12,13)(H,14,15)

InChI Key

AWPRGNTWDABJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CS2)C(=O)O

Origin of Product

United States

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